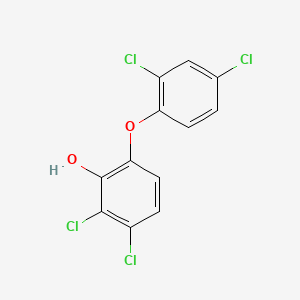

2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol

Description

2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol is a chlorinated phenolic compound with the molecular formula C12H6Cl4O2. It is known for its significant chemical properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 356.6°C at 760 mmHg and a density of 1.57 g/cm³ .

Properties

IUPAC Name |

2,3-dichloro-6-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)11(16)12(10)17/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWHBKVTXLCASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213121 | |

| Record name | Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63709-57-9 | |

| Record name | 2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63709-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063709579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol can be synthesized through a multi-step process involving the chlorination of phenol derivatives. One common method involves the sulfonation of 1,2,3-trichlorobenzene to form a sulfonic acid salt, followed by high-pressure hydrolysis to yield 3,4-dichloro-2-hydroxybenzenesulfonic acid. This intermediate is then hydrolyzed using sulfuric acid to remove the sulfonic acid group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated phenols.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenolic compounds, quinones, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the manufacture of pesticides, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cell membrane integrity and enzyme function .

Comparison with Similar Compounds

Similar Compounds

Phenol, 2,3-dichloro-: A similar compound with two chlorine atoms on the phenol ring.

Phenol, 2,4-dichloro-: Another chlorinated phenol with chlorine atoms at the 2 and 4 positions.

Phenol, 2,6-dichloro-: A compound with chlorine atoms at the 2 and 6 positions on the phenol ring

Uniqueness

2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol is unique due to its specific chlorination pattern and the presence of a phenoxy group

Biological Activity

2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol, commonly known as a derivative of triclosan, is an antimicrobial compound widely used in various applications, including personal care products and as a preservative in some industrial processes. Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly in light of environmental and health concerns.

Chemical Structure and Properties

The chemical formula for this compound is C12H8Cl4O3. It features two chlorine atoms on the benzene ring and a phenoxy group that contributes to its biological activity. This structure is similar to other chlorophenols, which are known for their antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Weight | 303.01 g/mol |

| Melting Point | 56-58 °C |

| Solubility | Soluble in organic solvents; poorly soluble in water |

| pKa | Approximately 8 |

Antimicrobial Effects

This compound exhibits significant antimicrobial activity against a variety of bacteria and fungi. Its mechanism primarily involves disrupting microbial cell membranes and inhibiting essential enzymes.

Case Study: Efficacy Against Bacterial Strains

A study evaluated the effectiveness of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mg/mL for both strains, indicating strong antibacterial properties.

Toxicological Profile

While the compound demonstrates antimicrobial efficacy, it also poses potential health risks. Research indicates that exposure can lead to skin irritation and systemic toxicity at higher doses.

Table 2: Toxicity Data

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Skin Irritation | Moderate irritation | |

| Eye Irritation | Severe irritation | |

| Acute Toxicity (LD50) | 200 mg/kg (rat) |

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in aquatic ecosystems. Studies show that it can undergo photodegradation but also forms toxic byproducts that may affect aquatic life.

Case Study: Aquatic Toxicity Assessment

Research conducted on freshwater organisms revealed that concentrations as low as 10 µg/L can cause significant adverse effects on fish behavior and reproduction.

The primary mode of action for this compound involves its ability to mimic natural hormones in organisms, leading to endocrine disruption. This has been documented in various studies assessing its impact on reproductive health in wildlife.

Table 3: Mode of Action Summary

| Mechanism | Description |

|---|---|

| Membrane Disruption | Alters permeability leading to cell death |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

| Endocrine Disruption | Mimics hormonal activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.